molecular formula C10H12O3 B2540640 methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS No. 129446-47-5

methyl 4-[(1R)-1-hydroxyethyl]benzoate

Cat. No. B2540640
CAS RN: 129446-47-5
M. Wt: 180.203
InChI Key: KAXLTAULVFFCNL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(1R)-1-hydroxyethyl]benzoate is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

Methyl 4-[(1R)-1-hydroxyethyl]benzoate has a predicted boiling point of 295.5±15.0 °C and a predicted density of 1.137±0.06 g/cm3 . Its pKa is predicted to be 14.05±0.20 .

Scientific Research Applications

Organic Nonlinear Optical (NLO) Materials

Methyl 4-[(1R)-1-hydroxyethyl]benzoate has been investigated for its potential as an organic nonlinear optical (NLO) material. NLO materials are crucial for devices such as frequency converters, modulators, and optical switches. Researchers have synthesized single crystals of related compounds, such as 2-amino-4-methylpyridinium-4-hydroxybenzolate, which exhibit NLO properties .

Safety and Hazards

Methyl 4-[(1R)-1-hydroxyethyl]benzoate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . It is recommended to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 4-[(1R)-1-hydroxyethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(1R)-1-hydroxyethyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.